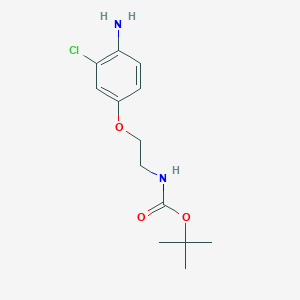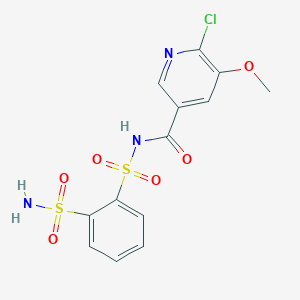
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfamoylphenylsulfonyl group attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-chloronicotinic acid with methoxyamine to form 6-chloro-5-methoxy nicotinic acid. This intermediate is then reacted with 2-aminobenzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-(2-sulfamoylphenyl)ethyl benzamide: This compound shares structural similarities but differs in the position of the methoxy and chloro groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H12ClN3O6S2 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
6-chloro-5-methoxy-N-(2-sulfamoylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O6S2/c1-23-9-6-8(7-16-12(9)14)13(18)17-25(21,22)11-5-3-2-4-10(11)24(15,19)20/h2-7H,1H3,(H,17,18)(H2,15,19,20) |
InChI-Schlüssel |
YTDNTVWJRKYBME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


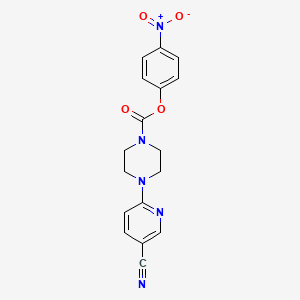
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
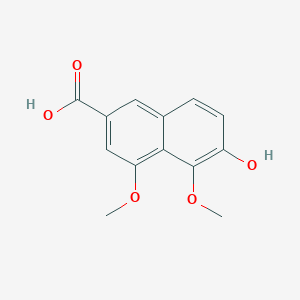
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)

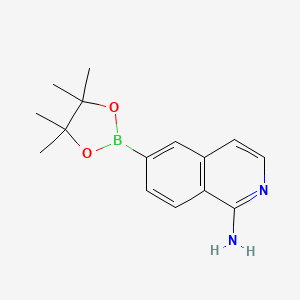
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
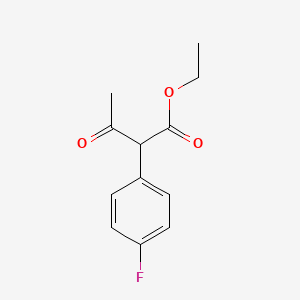
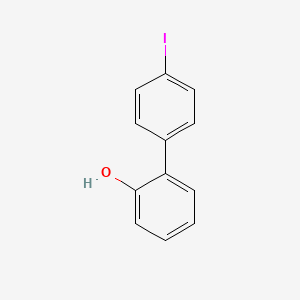
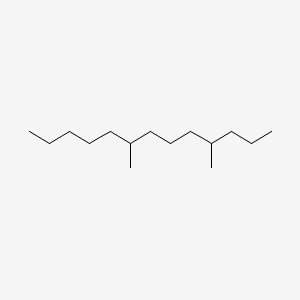
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
